molecular formula C17H19N3O2 B1452966 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine CAS No. 1242926-65-3

6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine

Cat. No. B1452966
CAS RN: 1242926-65-3
M. Wt: 297.35 g/mol
InChI Key: DAOSVZRQXUIDCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine consists of a pyridine ring attached to a phenyl ring through an ether linkage. The phenyl ring is further attached to a piperidine ring through a carbonyl group.


Chemical Reactions Analysis

While specific chemical reactions involving 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are not detailed in the literature, it is known that pyridine derivatives can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been identified as potential anticancer agents. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring can increase cytotoxicity against cancer cells. Research suggests that modifications to the piperidine nucleus can lead to compounds with enhanced ability to inhibit cancer cell growth and metastasis .

Antimicrobial and Antifungal Properties

The piperidine core is instrumental in the development of new antimicrobial and antifungal agents. Its derivatives have shown effectiveness in combating a variety of microbial and fungal pathogens, which is crucial given the rising concern over antibiotic resistance .

Antiviral and Antimalarial Effects

Compounds with a piperidine structure have been explored for their antiviral and antimalarial capabilities. These derivatives can interfere with the life cycle of viruses and parasites, offering a promising avenue for the treatment of diseases like malaria .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. They can modulate pain perception and inflammatory responses, making them valuable for the development of new pain relievers and anti-inflammatory medications .

Neuroprotective and Anti-Alzheimer’s Disease

Piperidine-based compounds are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. They may offer mechanisms to protect neuronal health and improve cognitive function .

Antihypertensive and Cardiovascular Applications

The modification of piperidine derivatives can lead to the development of antihypertensive drugs. These compounds can affect cardiovascular function and are being studied for their potential to treat high blood pressure and related conditions .

Antipsychotic and Antidepressant Effects

Research into piperidine derivatives has also extended into the realm of mental health, where they show promise as antipsychotic and antidepressant agents. Their interaction with neurotransmitter systems could be key to treating various psychiatric disorders .

Anticoagulant Properties

Lastly, the piperidine nucleus has been utilized in the creation of anticoagulant drugs. These compounds can prevent blood clot formation, which is essential in the management of thrombotic disorders .

properties

IUPAC Name

[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOSVZRQXUIDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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